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Compound of Interest

Compound Name: Fasiglifam hemihydrate

Cat. No.: B595586

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a detailed examination of the reasons behind the
termination of the clinical development program for Fasiglifam (TAK-875), a G protein-coupled
receptor 40 (GPR40) agonist intended for the treatment of type 2 diabetes mellitus. The
program was voluntarily halted in December 2013 due to significant liver safety concerns that
emerged during Phase Il clinical trials.[1][2] This document summarizes key findings, presents
guantitative data from the clinical studies, outlines relevant experimental protocols, and
illustrates the proposed mechanisms of hepatotoxicity.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the termination of the Fasiglifam clinical trials?

Al: The development of Fasiglifam was terminated due to an unfavorable risk-benefit profile,
specifically because of concerns about drug-induced liver injury (DILI).[1][2] During Phase IlI
trials, a clear liver safety signal was detected, characterized by an increased incidence of
elevated liver transaminases (ALT and AST) in patients receiving Fasiglifam compared to
placebo and active comparator groups.[3][4]

Q2: What specific liver safety signals were observed in the clinical trials?

A2: The clinical trial data revealed a dose-dependent increase in the incidence of serum
alanine aminotransferase (ALT) and aspartate aminotransferase (AST) elevations in patients
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treated with Fasiglifam.[5][6][7] In a 24-week Phase Il study, the incidence of ALT elevation
greater than three times the upper limit of normal (>3x ULN) was 3% in the 25 mg group and
6% in the 50 mg group, compared to placebo.[5] Across the entire program, the relative risk for
transaminase elevations was significantly higher in Fasiglifam recipients.[3] Importantly, cases
meeting the criteria for Hy's Law, which indicates a high risk of fatal DILI, were identified in
Fasiglifam-treated patients.[4][8]

Q3: What is the proposed mechanism of Fasiglifam-induced liver injury?

A3: Mechanistic studies have pointed to a multi-faceted process. A key factor appears to be the
formation of a reactive acyl glucuronide (AG) metabolite of Fasiglifam.[5][9] This metabolite can
covalently bind to liver proteins, a known risk factor for idiosyncratic DILI.[5] Additionally,
Fasiglifam and its metabolites have been shown to inhibit bile salt export pump (BSEP) and
other efflux transporters like MRP2 and MRP3, leading to the intracellular accumulation of bile
acids and the drug itself.[5] This accumulation can cause mitochondrial dysfunction and cellular
stress, ultimately resulting in hepatocyte injury.[5]

Q4: Were there any preclinical indicators of liver toxicity?

A4: Preclinical studies in dogs did reveal hepatotoxicity, but at doses that were not initially
thought to be predictive of human risk at therapeutic concentrations.[7] Crystallization of
Fasiglifam and its primary glucuronide metabolite was observed in the biliary tract of dogs in
long-term, high-dose studies.[4] Retrospective analysis and further mechanistic studies were
necessary to fully understand the translatability of these findings.

Troubleshooting Guide for Related Research
Issue: Observing unexpected hepatotoxicity with a novel GPR40 agonist in preclinical studies.
Troubleshooting Steps:

¢ Metabolite Identification: Investigate the metabolic profile of the compound in human and
relevant animal species hepatocytes. Specifically, assess for the formation of reactive
metabolites, such as acyl glucuronides.

e Transporter Inhibition Assays: Screen the parent compound and its major metabolites for
inhibitory activity against key hepatic transporters, including BSEP, MRP2, and MRP3.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/30459247/
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/30880443/
https://cdr.lib.unc.edu/downloads/hm50v673b
https://www.researchgate.net/publication/323462979_Liver_Safety_of_Fasiglifam_TAK-875_in_Patients_with_Type_2_Diabetes_Review_of_the_Global_Clinical_Trial_Experience
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/31066974/
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://cdr.lib.unc.edu/downloads/hm50v673b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Covalent Binding Studies: Conduct studies using radiolabeled compound in human
hepatocytes to determine the covalent binding burden (CVB). A CVB exceeding 1 mg/day is
considered a potential risk for DILL[5]

o Mitochondrial Toxicity Assays: Evaluate the potential for the compound and its metabolites to
induce mitochondrial dysfunction using assays that measure parameters like oxygen
consumption and mitochondrial membrane potential.

» Bile Acid Homeostasis: Assess the impact of the compound on intracellular bile acid
concentrations in hepatocytes.

Quantitative Data Summary

The following table summarizes the incidence of liver enzyme elevations observed in key
Fasiglifam clinical trials.
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Experimental Protocols

Clinical Trial Liver Safety Monitoring:

The Fasiglifam clinical trial program employed a rigorous, multi-layered approach to monitor

liver safety, which was crucial for the timely identification of the DILI signal.[1][3]

» Routine Monitoring: Regular, predefined central monitoring of liver function tests (ALT, AST,

bilirubin) was conducted for all trial participants.[3]
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o Adverse Event Reporting: Investigators reported all adverse events, including any signs or
symptoms of liver dysfunction.[3]

» Blinded Adjudication: A panel of independent hepatology experts, blinded to treatment
allocation, adjudicated all cases of significant liver enzyme elevations to determine the
likelihood of DILL[1][3]

e Independent Data Monitoring Committee (DMC): An independent DMC, with access to
unblinded data, provided continuous safety oversight across all trials and made
recommendations based on their findings.[1]

In Vitro Covalent Binding Assay:

This assay was used to determine the potential for Fasiglifam to form reactive metabolites that
bind to liver proteins.[5]

» Hepatocyte Incubation: Cryopreserved human hepatocytes (1 x 1076 cells/mL) were
incubated with 10 uM of 1#C-labeled Fasiglifam in Krebs-Henseleit buffer at 37°C for 4 hours.

[5]

» Protein Precipitation and Washing: After incubation, the protein was precipitated and
extensively washed to remove non-covalently bound radioactivity.

» Quantification: The amount of radioactivity remaining in the protein pellet was quantified by
liquid scintillation counting and used to calculate the amount of covalently bound drug per
milligram of protein.

o Covalent Binding Burden (CVB) Calculation: The in vitro binding data was used to calculate
the clinical CVB, which for Fasiglifam was determined to be 2.0 mg/day, exceeding the 1
mg/day risk threshold.[5]
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Caption: Proposed mechanism of Fasiglifam-induced liver injury.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b595586?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Phase Il Clinical Trials Initiated

Systematic Liver Safety Monitoring
(Central Lab + AE Reporting)

Increased Incidence of
Elevated Liver Transaminases
(ALT/AST >3x ULN)

Blinded Adjudication by
Independent Liver Safety Committee

Independent DMC Review
(Unblinded Data)

Benefit-Risk Assessment:
Risk of DILI Outweighs
Potential Efficacy Benefit

Voluntary Termination of
Clinical Development Program

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b595586?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. takeda.com [takeda.com]

2. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety -
- PACE-CME [pace-cme.org]

3. Determination of fasiglifam-induced liver toxicity: Insights from the data monitoring
committee of the fasiglifam clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
e 5. academic.oup.com [academic.oup.com]

e 6. Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a
Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed
[pubmed.ncbi.nim.nih.gov]

o 7. diabetesjournals.org [diabetesjournals.org]
o 8. researchgate.net [researchgate.net]

¢ 9. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist
fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.nchi.nlm.nih.gov]

 To cite this document: BenchChem. [Fasiglifam (TAK-875) Clinical Trial Termination: A
Technical Overview of Liver Safety Concerns]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b595586#reasons-for-fasiglifam-clinical-trial-
termination-due-to-liver-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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